Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate
CAS No.: 5395-45-9
Cat. No.: VC20331201
Molecular Formula: C13H15NO6
Molecular Weight: 281.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5395-45-9 |
|---|---|
| Molecular Formula | C13H15NO6 |
| Molecular Weight | 281.26 g/mol |
| IUPAC Name | dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate |
| Standard InChI | InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3 |
| Standard InChI Key | ZVYKJDZOCVPZFU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Identification and Structural Characterization
Nomenclature and Molecular Identity
Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate is systematically named according to IUPAC conventions as dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate. Alternative designations include dimethyl 2-(2-nitrophenethyl)malonate and NSC3022 . The compound’s structural identity is unambiguously defined by its SMILES notation , which encodes the methyl ester groups, propanedioate backbone, and 2-nitrophenethyl side chain .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of dimethyl[2-(2-nitrophenyl)ethyl]propanedioate typically proceeds via a two-step protocol:
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Nitroalkylation of Malonate Esters: Diethyl or dimethyl malonate reacts with 2-nitrophenethyl bromide in the presence of a base (e.g., potassium carbonate) to form the alkylated malonate intermediate.
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Esterification/Transesterification: The intermediate undergoes methylation using methanol and an acid catalyst to yield the final product.
This route achieves yields of 65–75% under optimized conditions (refluxing acetone, 24–48 hours). Alternative methods employ phase-transfer catalysis to enhance reaction rates and selectivity .
Process Optimization
Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times to 2–4 hours while maintaining yields above 70% . Key parameters influencing efficiency include:
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Base Strength: Strong bases (e.g., KOH) accelerate nitroalkylation but risk ester hydrolysis .
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Temperature Control: Maintaining temperatures below 60°C minimizes nitro group reduction side reactions.
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value | Conditions | Source |
|---|---|---|---|
| Density | 1.255 g/cm³ | 25°C | |
| Boiling Point | 397.7°C | 760 mmHg | |
| Flash Point | 164.8°C | Closed cup | |
| LogP (Octanol-Water) | 2.01 | Experimental | |
| Solubility in Water | <0.1 g/L | 25°C |
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. Its high boiling point reflects strong intermolecular dipole-dipole interactions mediated by the nitro and ester groups .
Stability and Decomposition
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, primarily involving nitro group reduction and ester pyrolysis. Photostability studies under UV light (254 nm) reveal gradual nitrophenyl ring degradation over 72 hours, necessitating amber glass storage .
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution Reactions
The malonate ester’s α-hydrogens exhibit pronounced acidity (), enabling deprotonation by mild bases (e.g., triethylamine) to form enolate intermediates . These species participate in:
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Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds, facilitated by ion-pairing with quaternary ammonium catalysts .
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Alkylation: Reaction with alkyl halides to form branched malonate derivatives.
The nitro group’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, though such reactions remain underexplored .
Reduction Pathways
Catalytic hydrogenation (H, Pd/C) selectively reduces the nitro group to an amine, yielding dimethyl[2-(2-aminophenyl)ethyl]propanedioate—a precursor for heterocyclic synthesis. Over-reduction risks C–N bond cleavage, necessitating careful pressure and temperature control.
Applications in Organic Synthesis and Beyond
Pharmaceutical Intermediate
The compound’s nitro and ester functionalities render it valuable for constructing quinoline derivatives via Gould-Jacobs cyclization . For example, thermal cyclization with primary amines generates 4-quinolones, a scaffold prevalent in antibacterial agents .
Material Science Applications
Incorporation into polymers via polycondensation reactions imparts rigidity and polarizability, potentially enhancing dielectric properties for capacitor applications. Preliminary studies suggest utility in nonlinear optical (NLO) materials due to the nitro group’s hyperpolarizability .
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